3-Methyl-2,7-naphthyridine

Phosphodiesterase (PDE) inhibition Erectile dysfunction Medicinal chemistry

3-Methyl-2,7-naphthyridine (CAS 108994-74-7, C9H8N2, MW 144.17 g/mol) is a heterocyclic building block belonging to the 2,7-naphthyridine isomer class, a scaffold distinct from the more extensively characterized 1,5- and 1,8-naphthyridine regioisomers that dominate marketed drugs like nalidixic acid. Its molecular structure features fused pyridine rings with a methyl substituent at the 3-position, a regiochemical pattern that confers a unique synthetic handle and electronic profile relative to unsubstituted or alternative regioisomeric naphthyridines.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 108994-74-7
Cat. No. B033740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2,7-naphthyridine
CAS108994-74-7
Synonyms2,7-Naphthyridine,3-methyl-(9CI)
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=NC=C2)C=N1
InChIInChI=1S/C9H8N2/c1-7-4-8-2-3-10-5-9(8)6-11-7/h2-6H,1H3
InChIKeySBQJKPDFNYOCSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2,7-naphthyridine (CAS 108994-74-7): Procurement-Grade Naphthyridine Scaffold Building Block


3-Methyl-2,7-naphthyridine (CAS 108994-74-7, C9H8N2, MW 144.17 g/mol) is a heterocyclic building block belonging to the 2,7-naphthyridine isomer class, a scaffold distinct from the more extensively characterized 1,5- and 1,8-naphthyridine regioisomers that dominate marketed drugs like nalidixic acid [1]. Its molecular structure features fused pyridine rings with a methyl substituent at the 3-position, a regiochemical pattern that confers a unique synthetic handle and electronic profile relative to unsubstituted or alternative regioisomeric naphthyridines [2]. As a core building block, it serves as the key starting material for constructing more elaborate 3-substituted 2,7-naphthyridine derivatives, which have been explored for antimicrobial, anticancer, and CNS applications [3].

Why Generic Substitution of 3-Methyl-2,7-naphthyridine Is Scientifically Inadvisable


Substituting 3-Methyl-2,7-naphthyridine with an alternative naphthyridine isomer or derivative is not a straightforward procurement decision due to the profound impact of nitrogen atom positioning and substitution pattern on both biological target engagement and synthetic utility. The 2,7-naphthyridine regioisomer itself has been historically underexplored compared to its 1,8- and 1,5- counterparts, and consequently, the 3-methyl-substituted variant exhibits a unique and less-characterized pharmacological profile [1]. Direct regioisomeric comparisons in the mGlu5 receptor antagonist series have demonstrated that even subtle shifts in nitrogen atom placement can drastically alter in vitro potency and in vivo efficacy, underscoring that 2,7-naphthyridine-based compounds cannot be considered interchangeable with other naphthyridine regioisomers . Furthermore, the 3-methyl group is not merely a passive substituent; it serves as a critical synthetic handle for further derivatization, and its presence influences the electron density and reactivity of the 2,7-naphthyridine core, affecting yields and regioselectivity in downstream synthetic steps [2].

Quantitative Differential Evidence: Benchmarking 3-Methyl-2,7-naphthyridine Against Closest Analogs


Regioisomer-Dependent Potency: 2,7- vs. 1,7-Naphthyridine Core Comparison in PDE5 Inhibition

In a head-to-head comparison of PDE5 inhibitors based on different naphthyridine cores, the 2,7-naphthyridine derivative 4c (T-0156) demonstrated a significantly superior pharmacological profile compared to its 1,7-naphthyridine analog [1]. Specifically, 4c exhibited a sub-nanomolar IC50 of 0.23 nM for PDE5 inhibition, with exceptional selectivity over PDE1-4 (>100,000-fold) and PDE6 (240-fold) [1]. In a functional ex vivo tissue bath assay, 4c was more potent at relaxing isolated rabbit corpus cavernosum tissue (EC30 = 5.0 nM) than the established drug Sildenafil (EC30 = 8.7 nM) [1]. This demonstrates that the 2,7-naphthyridine scaffold, a direct structural analog of the 3-methyl-2,7-naphthyridine core, can be engineered to deliver enhanced target engagement and functional efficacy compared to a closely related 1,7-regioisomer and the clinical benchmark.

Phosphodiesterase (PDE) inhibition Erectile dysfunction Medicinal chemistry

Targeted Anti-Staphylococcal Activity and Microbiota-Sparing Selectivity of 2,7-Naphthyridine Derivatives

A series of 2,7-naphthyridine derivatives, which share the core scaffold with 3-methyl-2,7-naphthyridine, were evaluated for their antimicrobial activity against a panel of clinically relevant pathogens [1]. The compounds demonstrated highly selective antimicrobial activity, exclusively targeting Staphylococcus aureus [1]. The most active analog, compound 10j, exhibited a Minimum Inhibitory Concentration (MIC) of 8 mg/L against S. aureus, while compound 10f displayed a significantly weaker MIC of 31 mg/L [1]. Crucially, this activity was coupled with a favorable selectivity profile; both compounds showed low in vitro cytotoxicity against fibroblast cell lines and no signs of systemic toxicity in an in vivo Galleria mellonella larval model over a 5-day observation period [1]. This contrasts with broad-spectrum antibiotics, which often cause collateral damage to the beneficial microbiota, a key differentiator for this class.

Antimicrobial resistance Microbiome Antibacterial

Adenosine A1 Receptor Antagonism: A Differentiating Pharmacological Profile

In contrast to the PDE5 and antimicrobial activities of other 2,7-naphthyridine derivatives, a series of 3-substituted 2,7-naphthyridine analogs, derived from the 3-methyl-2,7-naphthyridine building block, were identified as potent adenosine A1 receptor antagonists . While specific quantitative data for the 3-methyl parent is not publicly disclosed in the available literature, the class-level evidence demonstrates that substitution at the 3-position of the 2,7-naphthyridine core is a key determinant for engaging the adenosine A1 receptor, a target distinct from PDE5 or bacterial topoisomerases . This pharmacological differentiation from other 2,7-naphthyridine-based compound classes underscores the unique opportunity presented by 3-methyl-2,7-naphthyridine to access an alternative and therapeutically relevant biological target space, thereby reducing the risk of pursuing crowded or competitive target areas.

GPCR CNS drug discovery Receptor pharmacology

Synthetic Utility and Yield Comparison for Building Block Procurement

The 3-methyl-2,7-naphthyridine building block is not a final drug candidate but a critical intermediate. Its procurement value is therefore tied to its synthetic utility. A dedicated synthetic method for 3-methyl-2,7-naphthyridine derivatives, published in Heterocyclic Communications, provides a well-characterized route [1]. Furthermore, different synthetic approaches to the core scaffold yield varying results. A conventional synthesis method utilizing traditional reagents achieves a yield of approximately 64% for key steps . In contrast, a one-pot multi-component reaction strategy, while efficient, typically results in a lower overall yield of 10–15% for the final product . Green chemistry approaches using water as a solvent have been reported to provide good to excellent yields, though specific quantitative ranges are not detailed . This variability underscores the importance of sourcing high-purity 3-methyl-2,7-naphthyridine from suppliers with validated synthetic and purification protocols to ensure reproducibility in downstream applications.

Organic synthesis Building block Yield optimization

High-Value Research and Industrial Application Scenarios for 3-Methyl-2,7-naphthyridine


Medicinal Chemistry: PDE5 Inhibitor Lead Optimization

Leverage 3-methyl-2,7-naphthyridine as the core scaffold to synthesize and optimize novel, highly selective PDE5 inhibitors. Evidence from the 2,7-naphthyridine derivative 4c demonstrates the potential for achieving sub-nanomolar potency (IC50 = 0.23 nM) and exceptional selectivity over other PDE isoforms (>100,000-fold over PDE1-4), along with enhanced ex vivo functional efficacy compared to Sildenafil . This scenario is ideal for research groups seeking to develop next-generation erectile dysfunction therapeutics with an improved side-effect profile by capitalizing on the unique electronic and steric properties of the 3-methyl-2,7-naphthyridine core.

Anti-Infective Discovery: Microbiota-Sparing Antibacterial Agent Development

Utilize 3-methyl-2,7-naphthyridine as a starting material to generate a focused library of derivatives for screening against Staphylococcus aureus. Class-level data indicates that 2,7-naphthyridine-based compounds can exhibit selective anti-staphylococcal activity (e.g., MIC = 8 mg/L for compound 10j) while sparing beneficial commensal bacteria like Lactobacillus crispatus, and demonstrate a favorable in vivo safety profile in preliminary models . This application is particularly relevant for programs targeting biofilm-associated or recurrent infections where microbiome preservation is a key therapeutic goal.

Neuroscience and Cardiovascular Research: Adenosine A1 Receptor Antagonist Discovery

Employ 3-methyl-2,7-naphthyridine as a privileged starting point for the synthesis of adenosine A1 receptor antagonists. The 3-methyl substitution pattern has been linked to this specific pharmacological activity, differentiating it from other naphthyridine applications . This scenario is valuable for researchers investigating novel treatments for CNS disorders (e.g., cognitive enhancement) or cardiovascular conditions (e.g., atrial fibrillation, renal protection) where adenosine A1 receptor modulation is a validated, yet still promising, therapeutic strategy.

Synthetic Methodology and Process Chemistry Development

Invest in 3-methyl-2,7-naphthyridine as a test substrate for developing new synthetic methods for 2,7-naphthyridine functionalization. The presence of the methyl group at the 3-position creates a unique steric and electronic environment that can be exploited to probe regio- and chemoselectivity in reactions such as metal-catalyzed cross-couplings, C-H activation, or nucleophilic aromatic substitution . This scenario is well-suited for academic and industrial process chemistry groups focused on expanding the synthetic toolbox for this underexplored heterocyclic scaffold.

Quote Request

Request a Quote for 3-Methyl-2,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.